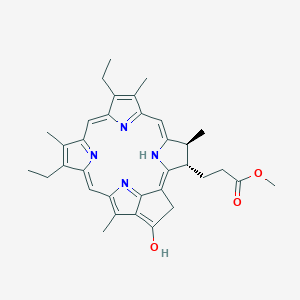

Methyl mesopyropheophorbide a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl mesopyropheophorbide a is a derivative of chlorophyll a, a naturally occurring pigment found in plants. This compound is part of the chlorin family, which is known for its macrocyclic structure and significant applications in various fields such as photodynamic therapy and dye-sensitized solar cells.

Méthodes De Préparation

Methyl mesopyropheophorbide a can be synthesized through several methods. One common approach involves the treatment of methyl pyropheophorbide a with formaldehyde under basic conditions to yield a 132-methylene derivative. Under acidic conditions, the corresponding 20-hydroxymethyl derivative is obtained . Another method involves the Vilsmeier–Haack formylation of porphyrins followed by reduction .

Analyse Des Réactions Chimiques

Methyl mesopyropheophorbide a undergoes various chemical reactions, including:

Hydroxymethylation: This reaction involves the addition of a hydroxymethyl group to the compound, which can be achieved using formaldehyde under different conditions.

Prins Reaction: This reaction produces 3-dioxane derivatives.

Blanc Chloromethylation: This reaction leads to the formation of chlorins.

Aldol Reaction: This reaction results in the formation of 12-vinyl-substituted chlorins.

Applications De Recherche Scientifique

Methyl mesopyropheophorbide a has several scientific research applications:

Photodynamic Therapy (PDT): The compound’s ability to generate singlet oxygen makes it a potential photosensitizer for PDT.

Dye-Sensitized Solar Cells (DSSCs): Its structure allows for efficient light absorption, making it suitable for use in DSSCs.

Artificial Photosynthetic Reaction Centers: The compound’s electronic properties make it useful in mimicking natural photosynthesis.

Mécanisme D'action

The mechanism of action of methyl mesopyropheophorbide a involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .

Comparaison Avec Des Composés Similaires

Methyl mesopyropheophorbide a can be compared with other chlorophyll derivatives such as methyl pyropheophorbide a. While both compounds share a similar macrocyclic structure, this compound has unique reactivity due to the presence of different substituents at specific positions .

Similar Compounds

- Methyl pyropheophorbide a

- Methyl pheophorbide a

- Methyl 132-oxopyropheophorbide a

Propriétés

Numéro CAS |

36151-62-9 |

|---|---|

Formule moléculaire |

C34H38N4O3 |

Poids moléculaire |

550.7 g/mol |

Nom IUPAC |

methyl 3-[(21S,22S)-11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |

InChI |

InChI=1S/C34H38N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h13-15,18,22,37,39H,8-12H2,1-7H3/t18-,22-/m0/s1 |

Clé InChI |

KFVJKPWAVITNFD-AVRDEDQJSA-N |

SMILES isomérique |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)

![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)

![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)